1,4,6-Trimethylpyrimidin-1-ium

Description

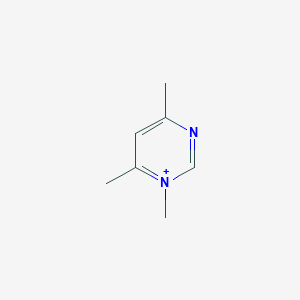

1,4,6-Trimethylpyrimidin-1-ium is a cationic heterocyclic compound derived from pyrimidine, a six-membered aromatic ring containing two nitrogen atoms. The methyl substituents at positions 1, 4, and 6 enhance its steric bulk and electronic stability. This compound is primarily studied in the context of ionic liquids (ILs) and supramolecular chemistry due to its tunable physicochemical properties. The methyl groups contribute to increased hydrophobicity and thermal stability compared to unsubstituted pyrimidinium analogs. Its synthesis typically involves quaternization of pyrimidine with methylating agents, followed by anion exchange to produce salts with tailored properties .

Properties

Molecular Formula |

C7H11N2+ |

|---|---|

Molecular Weight |

123.18g/mol |

IUPAC Name |

1,4,6-trimethylpyrimidin-1-ium |

InChI |

InChI=1S/C7H11N2/c1-6-4-7(2)9(3)5-8-6/h4-5H,1-3H3/q+1 |

InChI Key |

UCBQNDGJSSCJPO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[N+](C=N1)C)C |

Canonical SMILES |

CC1=CC(=[N+](C=N1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

Pyrimidinium vs. Imidazolium and Pyridinium Derivatives

- 1,4,6-Trimethylpyrimidin-1-ium : The pyrimidine core provides two nitrogen atoms in meta-positions, creating a π-deficient aromatic system. Methylation at positions 1, 4, and 6 reduces symmetry, influencing crystal packing and intermolecular interactions (e.g., van der Waals forces) .

- Imidazolium ILs (e.g., [BMIM][BF₄]) : The imidazolium ring is π-rich, with two nitrogen atoms in adjacent positions. Alkyl chains (e.g., butyl in [BMIM]) enhance hydrophobicity but reduce thermal stability compared to methylated pyrimidinium salts .

- Pyridinium ILs (e.g., [MBPy][Cl]) : Pyridinium ions have a single nitrogen atom, resulting in weaker hydrogen-bonding capacity. Methylation at the nitrogen (as in [MBPy]) increases charge delocalization but offers lower thermal stability than pyrimidinium analogs .

Thermal Stability and Melting Points

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Key Structural Influence |

|---|---|---|---|

| This compound Cl⁻ | 120–135 | >300 | Methyl groups enhance rigidity and reduce ionic mobility |

| [BMIM][BF₄] | -87 (liquid) | ~400 | Flexible alkyl chains lower melting points |

| [MBPy][Cl] | 180–190 | ~250 | Single nitrogen limits aromatic stabilization |

Data synthesized from ionic liquid literature and crystallographic studies

Solubility and Conductivity

- This compound Salts : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to methyl group-induced steric hindrance. Conductivity is lower than imidazolium ILs (e.g., 0.5–1.5 S/cm vs. 3–5 S/cm for [EMIM][BF₄]) due to reduced ion mobility .

- Imidazolium ILs : Higher conductivity stems from smaller cation size and flexible alkyl chains facilitating ion dissociation.

- Aminopyrimidinium Salts (e.g., bis(2,4,6-triaminopyrimidin-1-ium) sulfate): Amino groups enable hydrogen bonding, improving aqueous solubility but lowering thermal stability compared to methylated derivatives .

Research Findings and Key Contrasts

- Crystallographic Studies: X-ray diffraction of bis(2,4,6-triaminopyrimidin-1-ium) sulfate pentahydrate reveals extensive H-bonding networks involving amino groups and sulfate anions. In contrast, methylated pyrimidinium salts form denser, less hydrated crystals dominated by van der Waals interactions .

- Ionic Liquid Performance : Imidazolium ILs outperform pyrimidinium analogs in conductivity and viscosity but degrade faster at high temperatures. Methylated pyrimidinium salts are preferred in high-temperature electrochemistry (e.g., batteries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.